Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate
Description
Chemical Identity and Nomenclature
Ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate is a pyridine-derived α-keto ester with systematic nomenclature and distinct structural features.
Table 1: Key Molecular Identifiers
The compound’s structure features a pyridine ring substituted at the 2-position with a methyl group and an α-keto ester moiety. The ester group (ethyl) and ketone are adjacent, classifying it as a vicinal diketone derivative.
Historical Context in Pyridine-Based Chemistry
Pyridine chemistry emerged in the mid-19th century with Thomas Anderson’s isolation of pyridine from coal tar. The development of synthetic methods, such as the Chichibabin reaction (1924), enabled scalable production of alkylpyridines. This compound represents a modern derivative synthesized via:
- Condensation Reactions : Leveraging formaldehyde and acetaldehyde with ammonia, followed by oxidative dealkylation.
- Functionalization of Pyridine : Introduction of methyl and keto-ester groups via nucleophilic substitution or Friedel-Crafts acylation.
Its synthesis reflects advancements in regioselective pyridine functionalization, critical for pharmaceutical intermediates.
Structural Classification Within Alpha-Keto Esters
As an α-keto ester, the compound contains a ketone group adjacent to an ester functionality. This classification confers unique reactivity:
Key Structural Attributes:
Table 2: Comparative Analysis of α-Keto Esters
| Compound | Structure | Key Reactivity |
|---|---|---|
| Ethyl pyruvate | CH₃COCOOEt | Decarboxylation |
| This compound | C₁₀H₁₁NO₃ | Chelation-stabilized enolates |
| Ethyl acetoacetate | CH₃COCH₂COOEt | Keto-enol tautomerism |
The pyridine ring in this compound stabilizes transition states via conjugation, enabling asymmetric syntheses.
Physical Constants and Analytical Parameters
Experimental data for this compound are limited, but analogous pyridine derivatives provide insights:
Table 3: Physical and Analytical Properties
Spectroscopic Characterization:
- ¹H NMR : Pyridine protons resonate at δ 8.5–7.5 ppm; ester methyl groups at δ 1.2–1.4 ppm.
- IR Spectroscopy : Strong C=O stretches at 1,720 cm⁻¹ (ester) and 1,680 cm⁻¹ (ketone).
- Mass Spectrometry : Molecular ion peak at m/z 193.2 (C₁₀H₁₁NO₃⁺).
These parameters align with trends observed in substituted pyridines and α-keto esters.
Properties
IUPAC Name |
ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURUUYHXFIZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Insights
- Electron-Withdrawing Groups (e.g., Cl, F): Chloro and fluoro substituents enhance electrophilicity, improving binding to targets like HIV-1 gp120 or PPARγ .
- Electron-Donating Groups (e.g., OMe) : Methoxy groups, as in ethyl 2-(4-methoxyphenyl)-2-oxoacetate, may reduce reactivity but improve solubility, making them suitable for marine natural product isolation .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, and applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a methyl group at the 3-position, alongside an ethyl ester and a ketone functional group. The synthesis typically involves the acylation of 3-methylpyridine derivatives with ethyl chlorooxoacetate under controlled conditions to ensure high yields and purity.
Synthetic Route:
- Starting Material: 3-Methylpyridine
- Reagent: Ethyl chlorooxoacetate
- Catalyst: Platinum-based catalysts are often used for selective acylation.
- Conditions: Anhydrous environment, low temperatures to prevent side reactions.
Biological Activity
The biological activity of this compound is primarily explored through its interactions with various biological targets, including enzymes and receptors.
The compound's mechanism involves:
- Enzyme Interaction: It can modulate the activity of specific enzymes, potentially acting as an inhibitor or activator depending on the target.
- Receptor Binding: The structure allows it to bind to various receptors, influencing signaling pathways that can lead to therapeutic effects.
Research Findings
Several studies have investigated the biological implications of this compound:
- Antiproliferative Activity:
- Inhibition of Acetylcholinesterase (AChE):
-
Structure-Activity Relationship (SAR):
- Research has highlighted the importance of the methyl substitution in enhancing lipophilicity and overall biological activity compared to other analogs lacking this feature .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiproliferative | Cancer Cell Lines | Varies | |
| Acetylcholinesterase Inhibition | Human AChE | 25 | |
| Acetylcholinesterase Inhibition | Mosquito AChE | 0.82 |
Case Studies
Case Study 1: Anticancer Potential
A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that modifications in the pyridine ring could enhance or reduce activity, emphasizing the need for further SAR analysis.
Case Study 2: Neuropharmacological Applications
Research into the inhibition of AChE revealed that this compound displayed a competitive inhibition profile with an IC50 value indicating moderate potency. This positions it as a candidate for further development in treating Alzheimer's disease.
Preparation Methods
Starting Materials and Key Intermediates
- Methyl 2,6-difluoropyridine-3-carboxylate or methyl 2,6-dichloropyridine-3-carboxylate are common precursors.
- Nucleophilic substitution at the 6-position with methylamine or other nucleophiles introduces the methylamino group.
- Methoxylation and subsequent oxidation steps can be used to functionalize the pyridine ring selectively.
Nucleophilic Substitution and Regioselectivity
- Reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran (THF) or dimethylformamide (DMF) leads to methoxypyridine-3-carboxylate esters.
- High regioselectivity (>97%) for substitution at the 6-position can be achieved using 4-methylbenzenethiolate anion in DMF, yielding intermediates for further functionalization.
- Subsequent oxidation of the benzenethio moiety and nucleophilic substitution with methylamine yield the 6-methylamino derivative, a key intermediate for constructing the 3-methylpyridin-2-yl moiety.
Formation of this compound
- The keto-ester functionality is introduced by reaction with ethyl chlorooxoacetate or methyl 2-chloro-2-oxoacetate under Lewis acid catalysis (e.g., AlCl3) in anhydrous solvents like dichloromethane (DCM) at low temperature (0 °C).
- The reaction mixture is typically stirred for 2 hours at 0 °C, then quenched with methanol and neutralized with saturated sodium bicarbonate solution.
- The crude product is purified by flash column chromatography using gradients of ethyl acetate/petroleum ether or methanol/DCM to isolate the target compound.
One-Pot Synthesis Approach
A patent-documented method for a related keto-ester compound (ethyl 2-oxocyclopentylacetate) employs a one-pot synthesis strategy that can be adapted for this compound:
- Cyclization of a precursor with metallic sodium in toluene.
- Addition of ethyl chloroacetate to introduce the ester group.
- Subsequent aqueous workup, acid hydrolysis, and decarboxylation.
- Direct esterification with ethanol under catalytic conditions without intermediate purification.
- Final product isolation by reduced pressure distillation.
This method offers advantages such as high yield, reduced waste, shorter production cycles, and suitability for scale-up.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Methylamine, sodium methoxide | EtOH, THF, DMF | -25 °C to RT | 57-97 | Regioselectivity enhanced by DMF |
| Methoxylation | Sodium methoxide | THF, CH2Cl2 | RT | High | Key for 2-methoxypyridine formation |
| Oxidation of benzenethio group | Oxidizing agent (unspecified) | DMF | RT | Quantitative | Prepares sulfoxide for substitution |
| Reaction with ethyl chlorooxoacetate | AlCl3 catalyst, dropwise addition | Anhydrous DCM | 0 °C | 66-70 | Lewis acid catalysis for keto-ester formation |
| Workup and purification | Saturated NH4Cl, NaHCO3, flash chromatography | Various | Ambient | - | Standard organic workup |
| One-pot synthesis (related compound) | Metal sodium, ethyl chloroacetate, acid hydrolysis, esterification | Toluene, ethanol | RT to reflux | High | Efficient, scalable, environment-friendly |
Research Findings and Practical Considerations
- The regioselective substitution on pyridine rings is crucial for obtaining the 3-methyl substituent in the correct position.
- Lewis acid catalysis (AlCl3) is effective for the introduction of the 2-oxoacetate group via electrophilic substitution with chlorooxoacetate derivatives.
- Low temperatures (0 °C) during key steps minimize side reactions and improve yield.
- One-pot methods reduce purification steps and environmental impact, making them attractive for industrial synthesis.
- Flash chromatography remains the standard for final purification to achieve high purity.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate, and how do reaction conditions affect yield?
Methodological Answer: Synthesis typically involves condensation reactions between pyridine derivatives and activated esters. For example:
- Knoevenagel Condensation : Reacting 3-methylpyridine-2-carbaldehyde with ethyl oxalate in the presence of a base (e.g., sodium ethoxide) under anhydrous conditions at 60–80°C yields the target compound. This method emphasizes steric control to avoid side reactions from the 3-methyl group .
- Alternative Route : Using ethyl chlorooxalate with 3-methylpyridin-2-yl lithium intermediates in THF at −78°C improves regioselectivity but requires strict temperature control .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement ) confirms the planar pyridin-2-yl ring and the keto-ester tautomer. Bond lengths (e.g., C=O at 1.21 Å) and angles are critical for verifying conjugation effects.
- NMR Analysis : and NMR distinguish between keto and enol tautomers. The 3-methyl group appears as a singlet (~2.4 ppm), while the ester carbonyl resonates at ~165 ppm in .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in oxidation/reduction reactions of the compound?
Methodological Answer: The 3-methyl group sterically hinders nucleophilic attacks at the pyridine ring, but the α-ketoester moiety is redox-active. Contradictions arise in:
- Oxidation Studies : Using MnO₂ vs. CrO₃ yields different products (e.g., pyridine N-oxide vs. decarboxylated ketone). Computational DFT models (B3LYP/6-31G*) show MnO₂ favors radical pathways, while CrO₃ follows polar mechanisms .
- Reduction with NaBH₄ : Partial reduction of the keto group occurs, but competing ester hydrolysis (pH-dependent) complicates product isolation. Controlled pH (<7) and low temperatures (−20°C) mitigate this .
Q. How does the 3-methyl substituent influence intermolecular interactions in crystal packing?
Methodological Answer: X-ray studies (SHELXL-refined structures ) reveal:
- The methyl group induces CH-π interactions (2.8–3.2 Å) with adjacent pyridine rings, stabilizing layered crystal lattices.
- Steric effects reduce π-π stacking distances (3.4 Å vs. 3.6 Å in unmethylated analogs), altering solubility and melting points.
Q. What computational strategies model the compound’s reactivity in enzyme-binding studies?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulates binding to cytochrome P450 enzymes. The 3-methyl group reduces binding affinity (ΔG = −7.2 kcal/mol vs. −9.5 kcal/mol for des-methyl analogs) due to steric clashes .
- MD Simulations (AMBER) : Predicts solvent accessibility of the keto group, explaining hydrolysis rates in aqueous buffers .
Contradictions and Resolutions
Q. Why do reported yields vary in Suzuki-Miyaura coupling reactions involving this compound?
Resolution :
- Catalyst Choice : Pd(PPh₃)₄ gives 40–50% yields due to ligand dissociation, while Buchwald precatalysts (e.g., Pd-XPhos) improve stability (70–80%) by reducing steric bulk .
- Base Sensitivity : K₂CO₃ promotes ester hydrolysis, lowering yields. Switching to Cs₂CO₃ in dioxane minimizes side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
